

Solubility Profile of 6,2',4'-Trimethoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: 6,2',4'-Trimethoxyflavone

Cat. No.: B600766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **6,2',4'-trimethoxyflavone** in common laboratory solvents. Understanding the solubility of this promising aryl hydrocarbon receptor (AHR) antagonist is critical for its application in various research and development settings, from *in vitro* biological assays to formulation development. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visual representations of key experimental workflows.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For flavonoids like **6,2',4'-trimethoxyflavone**, solubility is influenced by factors such as the polarity of the solvent, the crystalline structure of the solute, and the presence of functional groups that can participate in hydrogen bonding.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of **6,2',4'-trimethoxyflavone** in several common laboratory solvents. It is important to note that experimental conditions, such as temperature and the use of physical methods like warming or sonication, can significantly influence the measured solubility.

Solvent	Solubility	Molar Concentration (mM)	Method/Conditions
Dimethyl Sulfoxide (DMSO)	>5 mg/mL[1]	>16.01 mM	-
5 mg/mL[2]	16.01 mM	Requires sonication	-
Soluble to 5 mM[3]	5 mM	With gentle warming	-
Chloroform	10 mg/mL	32.02 mM	-
Ethanol	Slightly soluble	-	-
Dimethylformamide (DMF)	Slightly soluble	-	-

Molecular Weight of **6,2',4'-Trimethoxyflavone**: 312.32 g/mol

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. The most common method for determining the thermodynamic solubility of a compound is the saturation shake-flask method. This technique involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved compound in the supernatant.

Key Experimental Steps:

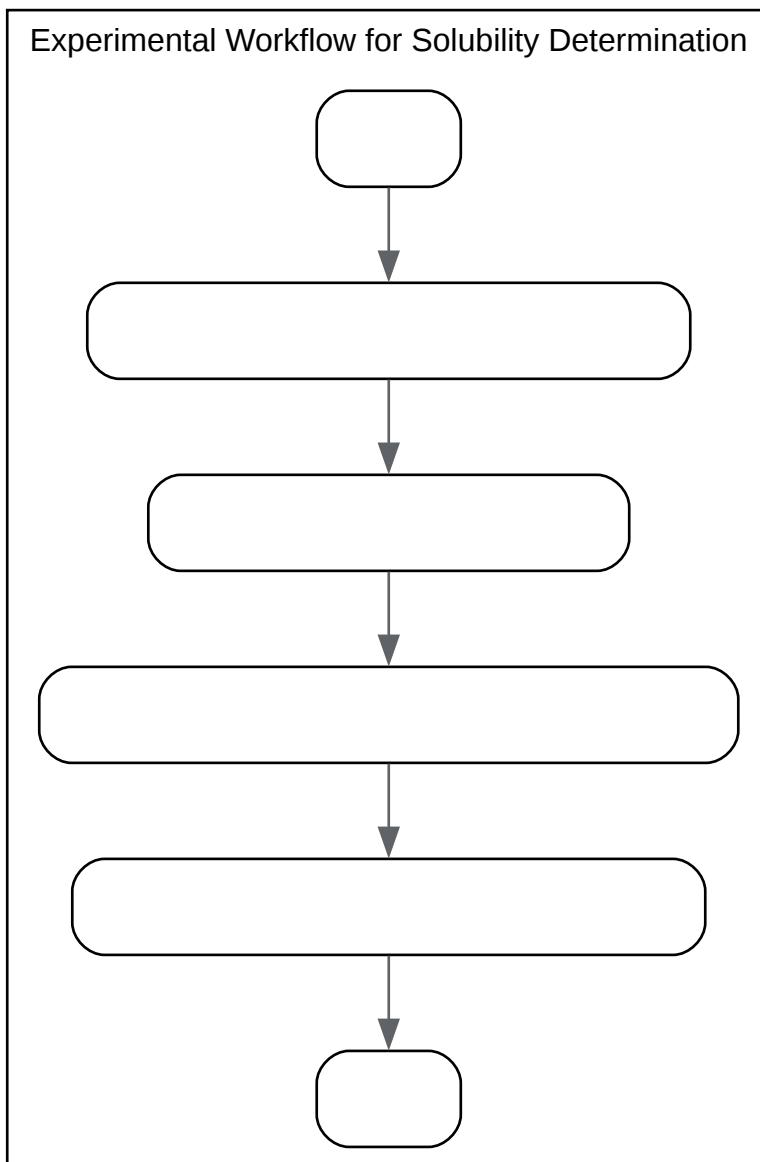
- Preparation of Saturated Solution: An excess amount of **6,2',4'-trimethoxyflavone** is added to a sealed vial containing the chosen solvent.
- Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solid during this step.

- Quantification: The concentration of **6,2',4'-trimethoxyflavone** in the clear supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

A standard curve of known concentrations of **6,2',4'-trimethoxyflavone** is used to accurately quantify the amount dissolved in the saturated solution.

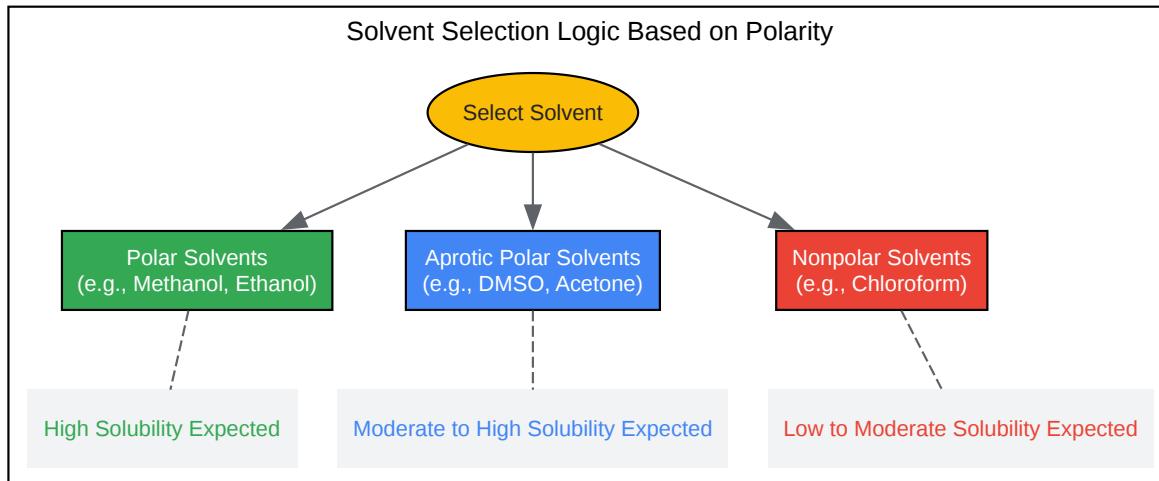
Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the general workflow for solubility determination and a logical approach to solvent selection.



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Caption: General workflow for determining the solubility of a compound using the shake-flask method.

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Caption: A logical approach to solvent selection for flavonoids based on solvent polarity.

Conclusion

This technical guide provides a foundational understanding of the solubility of **6,2',4'-trimethoxyflavone** in common laboratory solvents. The provided data and protocols are intended to assist researchers in the effective design and execution of experiments involving this compound. It is recommended that solubility be empirically determined under the specific conditions of a planned experiment to ensure accuracy and reproducibility. Further research is warranted to establish a more comprehensive quantitative solubility profile of **6,2',4'-trimethoxyflavone** in a wider range of solvents and conditions.

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